molecular formula C16H14ClNOS B2913166 2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one CAS No. 854357-29-2

2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one

Cat. No.: B2913166
CAS No.: 854357-29-2
M. Wt: 303.8
InChI Key: OROHWSNJKUHQRF-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one is a complex organic compound that belongs to the class of benzothiazines. This compound features a benzothiazine core with a phenyl group and a chloroethyl ketone moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: : The chloroethyl ketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of the ketone group can yield secondary alcohols.

  • Substitution: : The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids, aldehydes, or ketones.

  • Reduction: : Secondary alcohols.

  • Substitution: : Azides, iodides, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine

In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,3-Benzoxazine: : Similar in structure but features an oxazine ring instead of a benzothiazine ring.

  • 2H-1,4-Benzodiazepin-2-one: : Contains a benzodiazepine core with a fluorophenyl group.

  • 1,2,4-Benzothiadiazine-1,1-dioxide: : Features a thiadiazine ring with various functional groups.

Uniqueness

2-Chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one is unique due to its specific combination of a chloroethyl ketone moiety and a phenyl-substituted benzothiazine core. This combination provides distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNOS/c17-10-16(19)18-13-8-4-5-9-15(13)20-11-14(18)12-6-2-1-3-7-12/h1-9,14H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROHWSNJKUHQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2S1)C(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324696
Record name 2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

854357-29-2
Record name 2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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